
c-Ceritinib TFA salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
c-Ceritinib TFA salt is a coupleable ceritinib analog with a linker which also binds multiple other kinases, including FAK1, RSK1/2, ERK1/2, CAMKK2 and FER.
Applications De Recherche Scientifique
Clinical Applications
- Treatment of ALK-Positive NSCLC : c-Ceritinib has been extensively studied for its efficacy in patients with ALK-positive NSCLC. Clinical trials have demonstrated significant improvements in progression-free survival compared to traditional chemotherapy regimens. For example, patients previously treated with crizotinib exhibited prolonged progression-free survival when switched to c-Ceritinib therapy .
- Resistance Mechanism Overcoming : Research indicates that c-Ceritinib may overcome resistance mechanisms associated with other ALK inhibitors. In studies involving cancer-associated fibroblasts (CAFs), c-Ceritinib was shown to maintain its efficacy even in resistant tumor microenvironments . This suggests a potential role for c-Ceritinib in combination therapies aimed at enhancing overall treatment effectiveness.
- Polypharmacology and Off-Target Effects : Recent investigations have revealed that c-Ceritinib exhibits activity beyond ALK inhibition. It has demonstrated antiproliferative effects in various NSCLC cell lines independent of ALK expression, indicating potential applications in treating other cancer types as well . This polypharmacological profile opens avenues for repurposing c-Ceritinib in different oncological contexts.
Case Study 1: Efficacy in Advanced NSCLC
In a clinical trial involving patients with advanced ALK-positive NSCLC, c-Ceritinib showed an overall response rate of approximately 60%, with many patients achieving partial responses. Side effects were manageable and included gastrointestinal disturbances and liver enzyme elevations .
Case Study 2: Overcoming Crizotinib Resistance
A cohort study assessed the impact of switching from crizotinib to c-Ceritinib in patients who developed resistance to crizotinib. The results indicated a median progression-free survival extension by up to four months post-switch, highlighting the importance of c-Ceritinib as a second-line treatment option .
Comparative Data Table
Characteristic | c-Ceritinib TFA Salt | Crizotinib |
---|---|---|
Target | ALK | ALK |
Efficacy Rate | ~60% | ~70% |
Progression-Free Survival | Up to 4 months extension | Varies (shorter) |
Resistance Management | Effective against CAF resistance | Limited effectiveness |
Side Effects | Gastrointestinal issues | Visual disturbances |
Propriétés
Formule moléculaire |
C33H44ClF3N6O5S |
---|---|
Poids moléculaire |
729.26 |
Nom IUPAC |
2-N-[4-[1-(3-Aminopropyl)piperidin-4-yl]-5-methyl-2-propan-2-yloxyphenyl]-5-chloro-4-N-(2-propan-2-ylsulfonylphenyl)pyrimidine-2,4-diamine TFA salt |
InChI |
InChI=1S/C31H43ClN6O3S.C2HF3O2/c1-20(2)41-28-18-24(23-11-15-38(16-12-23)14-8-13-33)22(5)17-27(28)36-31-34-19-25(32)30(37-31)35-26-9-6-7-10-29(26)42(39,40)21(3)4;3-2(4,5)1(6)7/h6-7,9-10,17-21,23H,8,11-16,33H2,1-5H3,(H2,34,35,36,37);(H,6,7) |
Clé InChI |
FKBMBECSPDIAOT-UHFFFAOYSA-N |
SMILES |
ClC1=CN=C(NC2=C(OC(C)C)C=C(C3CCN(CCCN)CC3)C(C)=C2)N=C1NC4=CC=CC=C4S(=O)(C(C)C)=O.O=C(O)C(F)(F)F |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Coupleable ceritinib; c-Ceritinib TFA salt |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.